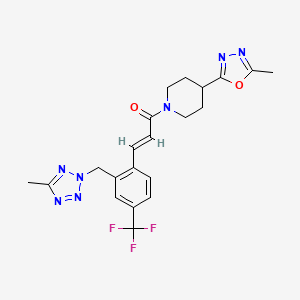

ATX inhibitor 7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H22F3N7O2 |

|---|---|

Molecular Weight |

461.4 g/mol |

IUPAC Name |

(E)-1-[4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-3-[2-[(5-methyltetrazol-2-yl)methyl]-4-(trifluoromethyl)phenyl]prop-2-en-1-one |

InChI |

InChI=1S/C21H22F3N7O2/c1-13-25-29-31(28-13)12-17-11-18(21(22,23)24)5-3-15(17)4-6-19(32)30-9-7-16(8-10-30)20-27-26-14(2)33-20/h3-6,11,16H,7-10,12H2,1-2H3/b6-4+ |

InChI Key |

YFDNXWTWDPWCOC-GQCTYLIASA-N |

Isomeric SMILES |

CC1=NN(N=N1)CC2=C(C=CC(=C2)C(F)(F)F)/C=C/C(=O)N3CCC(CC3)C4=NN=C(O4)C |

Canonical SMILES |

CC1=NN(N=N1)CC2=C(C=CC(=C2)C(F)(F)F)C=CC(=O)N3CCC(CC3)C4=NN=C(O4)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of an Autotaxin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in cell proliferation, migration, and survival.[1] It is the primary producer of the bioactive lipid lysophosphatidic acid (LPA) in the bloodstream through the hydrolysis of lysophosphatidylcholine (LPC).[1][2] The ATX-LPA signaling axis is implicated in a variety of physiological and pathological processes, including embryonic development, inflammation, and cancer.[2][3][4] Consequently, the development of potent and specific ATX inhibitors is a significant area of research for the treatment of various diseases, including idiopathic pulmonary fibrosis, cancer, and inflammatory disorders.[5][6]

This technical guide provides a comprehensive overview of the synthesis and characterization of a representative autotaxin inhibitor. While the specific designation "ATX inhibitor 7" does not correspond to a publicly documented compound, this guide will focus on a well-characterized and potent ATX inhibitor, PF-8380, as a case study. The methodologies and data presented are compiled from various scientific sources to provide a detailed resource for researchers in the field.

The Autotaxin-LPA Signaling Pathway

The ATX-LPA signaling pathway is initiated by the enzymatic activity of ATX, which converts LPC into LPA. LPA then binds to a family of G protein-coupled receptors (GPCRs), primarily LPA receptors 1-6 (LPAR1-6), on the cell surface.[2][4] This binding activates downstream signaling cascades, including the Ras-MAPK, PI3K-Akt, and Rho pathways, which in turn regulate fundamental cellular processes.[7][8]

Caption: The Autotaxin-LPA signaling cascade.

Synthesis of a Representative ATX Inhibitor: PF-8380

PF-8380 is a potent and selective ATX inhibitor that has been extensively used in preclinical studies.[9] The synthesis of PF-8380 involves a multi-step process, which is outlined below.

Synthetic Workflow

Caption: General synthetic workflow for PF-8380.

Experimental Protocol for Synthesis

A detailed experimental protocol for the synthesis of PF-8380 can be found in the scientific literature. The following is a generalized procedure based on published methods.

Step 1: Synthesis of Intermediate 1

-

React commercially available starting materials under appropriate conditions (e.g., specific solvent, temperature, and catalyst) to form the initial intermediate.

-

Monitor the reaction progress using techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, isolate the intermediate through extraction and purification methods like column chromatography.

Step 2: Synthesis of Intermediate 2

-

Chemically modify Intermediate 1 in a subsequent reaction to introduce additional functional groups.

-

Control the reaction stoichiometry and conditions to ensure high yield and purity.

-

Isolate and purify Intermediate 2 using standard laboratory techniques.

Step 3: Synthesis of PF-8380

-

Couple Intermediate 2 with another key building block in the final synthetic step.

-

Optimize reaction conditions to favor the formation of the desired product, PF-8380.

Final Step: Purification

-

Purify the crude PF-8380 product using High-Performance Liquid Chromatography (HPLC) to achieve high purity.

-

Confirm the identity and purity of the final compound using characterization techniques.

Characterization of PF-8380

The characterization of a newly synthesized compound is crucial to confirm its chemical structure and purity.

Characterization Workflow

Caption: Workflow for the characterization of PF-8380.

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Dissolve a small sample of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record the spectrum on an NMR spectrometer (e.g., 400 or 500 MHz). The chemical shifts, integration, and coupling constants of the proton signals are used to elucidate the molecular structure.

-

¹³C NMR: Acquire the carbon spectrum of the sample to identify the number and types of carbon atoms in the molecule, further confirming the structure.

Mass Spectrometry (MS)

-

High-Resolution Mass Spectrometry (HRMS): Analyze the sample using an HRMS instrument (e.g., ESI-TOF) to determine the accurate mass of the molecular ion. This provides the elemental composition and confirms the molecular formula of the compound.

High-Performance Liquid Chromatography (HPLC)

-

Analyze the purity of the final compound using a reverse-phase HPLC system with a suitable column (e.g., C18) and a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid). The purity is determined by the peak area of the product relative to any impurities.

Biological Activity and Data Presentation

The inhibitory activity of PF-8380 against ATX is a key parameter. This is typically determined using an in vitro enzyme inhibition assay.

Experimental Protocol for In Vitro ATX Enzyme Inhibition Assay

-

Reagents: Human recombinant ATX, a fluorescent substrate such as FS-3, and the test inhibitor (PF-8380).

-

Procedure:

-

Prepare a series of dilutions of the inhibitor.

-

In a microplate, combine the ATX enzyme, the inhibitor at various concentrations, and the assay buffer.

-

Initiate the enzymatic reaction by adding the fluorescent substrate.

-

Measure the fluorescence intensity over time to monitor the rate of substrate hydrolysis.

-

Calculate the percentage of inhibition at each inhibitor concentration relative to a control without the inhibitor.

-

Determine the half-maximal inhibitory concentration (IC₅₀) value by fitting the dose-response data to a suitable equation.

-

Quantitative Data Summary

| Inhibitor | Target | Assay Type | Substrate | IC₅₀ (nM) | Reference |

| PF-8380 | Autotaxin (ATX) | Enzyme Inhibition | LPC | 1.7 | [9] |

| PF-8380 | Autotaxin (ATX) | Enzyme Inhibition | FS-3 | 2.8 | N/A |

| GLPG1690 | Autotaxin (ATX) | Enzyme Inhibition | N/A | N/A | [5] |

Note: IC₅₀ values can vary depending on the specific assay conditions and substrate used.

Conclusion

The development of potent and specific ATX inhibitors like PF-8380 holds significant promise for therapeutic intervention in a range of diseases driven by the ATX-LPA signaling axis. This guide provides a foundational understanding of the synthesis, characterization, and evaluation of such inhibitors, offering a valuable resource for researchers dedicated to advancing this field of drug discovery. The detailed protocols and structured data presentation aim to facilitate the replication and extension of these research efforts.

References

- 1. Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor BIO-32546 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]

ATX Inhibitor Ziritaxestat (GLPG1690): A Technical Overview of its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziritaxestat, also known as GLPG1690, is a potent and selective small-molecule inhibitor of the enzyme autotaxin (ATX).[1][2] ATX is a key enzyme in the production of lysophosphatidic acid (LPA), a bioactive signaling lipid involved in a multitude of physiological and pathological processes.[3][4] Elevated levels of both ATX and LPA have been implicated in the pathogenesis of fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF), by promoting fibroblast recruitment and proliferation.[3][5] Ziritaxestat was developed to reduce the production of LPA, thereby mitigating its pro-fibrotic effects.[3] Although the clinical development of ziritaxestat for IPF was ultimately discontinued due to an unfavorable risk-benefit profile in Phase 3 trials, a comprehensive understanding of its mechanism of action remains valuable for the ongoing development of novel antifibrotic therapies.[2][3]

Core Mechanism of Action

Ziritaxestat functions as a selective inhibitor of autotaxin.[1] ATX, a secreted lysophospholipase D, catalyzes the hydrolysis of lysophosphatidylcholine (LPC) into LPA.[4][6] By binding to ATX, ziritaxestat blocks this catalytic activity, leading to a dose-dependent reduction in circulating LPA levels.[3][7] The subsequent decrease in LPA signaling through its G protein-coupled receptors (LPARs) is the primary mechanism by which ziritaxestat was expected to exert its therapeutic effects, including the attenuation of fibrosis.[3][8]

Quantitative Data

The inhibitory potency and pharmacokinetic properties of ziritaxestat have been characterized in various studies.

| Parameter | Value | Species | Assay Conditions | Reference |

| IC50 | 131 nM | - | In vitro autotaxin inhibition assay | [1] |

| Ki | 15 nM | - | - | [1] |

| Maximal LPA Reduction (in vivo) | 84% | Mouse | 3 mg/kg oral dose | [7] |

| Maximal LPA Reduction (in vivo) | 91% | Mouse | 10 mg/kg oral dose | [7] |

| Maximal LPA Reduction (in vivo) | 95% | Mouse | 30 mg/kg oral dose | [7] |

| Human Plasma Half-life (t1/2) | 10.6 hours | Human | 600 mg oral dose of 14C-ziritaxestat | [9] |

Signaling Pathway

The primary signaling pathway affected by ziritaxestat is the autotaxin-LPA axis. Inhibition of ATX by ziritaxestat disrupts the downstream signaling cascades initiated by LPA binding to its receptors.

Experimental Protocols

In Vitro Autotaxin Inhibition Assay

A key experiment to determine the inhibitory potential of ziritaxestat is the in vitro autotaxin inhibition assay.

-

Objective: To quantify the half-maximal inhibitory concentration (IC50) of ziritaxestat against autotaxin.

-

Principle: The assay measures the enzymatic activity of recombinant human autotaxin by monitoring the hydrolysis of a substrate, typically lysophosphatidylcholine (LPC), to lysophosphatidic acid (LPA). The reduction in LPA production in the presence of the inhibitor is quantified.

-

Methodology:

-

Recombinant human autotaxin is incubated with varying concentrations of ziritaxestat.

-

The substrate, LPC, is added to initiate the enzymatic reaction.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

The reaction is terminated, and the amount of LPA produced is quantified using a sensitive detection method, such as liquid chromatography-mass spectrometry (LC-MS).

-

The IC50 value is calculated by plotting the percentage of ATX inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

In Vivo Pharmacodynamic Assessment in Mice

To assess the target engagement and pharmacodynamic effect of ziritaxestat in vivo, mouse models are utilized.

-

Objective: To measure the effect of orally administered ziritaxestat on plasma LPA levels.

-

Methodology:

-

Female C57BL/6Rj mice are administered ziritaxestat orally at various doses (e.g., 3, 10, or 30 mg/kg).[1]

-

Blood samples are collected at different time points post-administration.

-

Plasma is isolated from the blood samples.

-

LPA levels in the plasma are quantified using LC-MS.

-

The percentage reduction in LPA levels compared to vehicle-treated control animals is calculated to determine the in vivo efficacy of the inhibitor.[7]

-

Bleomycin-Induced Pulmonary Fibrosis Model

The efficacy of ziritaxestat in a disease model was evaluated using the bleomycin-induced pulmonary fibrosis model in mice.

-

Objective: To determine if ziritaxestat can attenuate the development of pulmonary fibrosis.

-

Methodology:

-

Pulmonary fibrosis is induced in mice by intratracheal administration of bleomycin.

-

A treatment group receives oral doses of ziritaxestat (e.g., 10 and 30 mg/kg twice daily), while a control group receives a vehicle.[1]

-

After a specified treatment period, the mice are euthanized, and their lungs are harvested.

-

The extent of fibrosis is assessed through various methods, including:

-

Histological analysis of lung tissue sections stained with Masson's trichrome to visualize collagen deposition.

-

Quantification of lung collagen content using a hydroxyproline assay.

-

Measurement of LPA levels in bronchoalveolar lavage fluid (BALF).[7]

-

-

Conclusion

Ziritaxestat is a well-characterized selective inhibitor of autotaxin that effectively reduces LPA levels both in vitro and in vivo. Its mechanism of action is centered on the inhibition of the ATX-LPA signaling axis, a key pathway in the progression of fibrotic diseases. While its clinical development for IPF was halted, the data and methodologies associated with ziritaxestat provide a valuable framework for the continued exploration of autotaxin inhibitors as potential therapeutics for fibrosis and other LPA-driven pathologies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Ziritaxestat - Wikipedia [en.wikipedia.org]

- 3. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]

- 4. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ziritaxestat, a Novel Autotaxin Inhibitor, and Lung Function in Idiopathic Pulmonary Fibrosis: The ISABELA 1 and 2 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacokinetics and Metabolism of Ziritaxestat (GLPG1690) in Healthy Male Volunteers Following Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

The Nexus of Inhibition: A Technical Guide to the ATX Inhibitor 7 Target Binding Site on Autotaxin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the molecular interactions between autotaxin (ATX) and its inhibitors, with a specific focus on the binding site of ATX inhibitor 7. As the primary producer of the signaling lipid lysophosphatidic acid (LPA), autotaxin is a critical therapeutic target for a multitude of pathologies, including fibrosis, inflammation, and cancer.[1][2] Understanding the precise mechanisms by which inhibitors bind to and modulate ATX activity is paramount for the development of next-generation therapeutics. This guide provides a comprehensive overview of the inhibitor binding sites, quantitative binding data for a range of inhibitors, detailed experimental methodologies, and visual representations of key biological and experimental processes.

The Autotaxin Binding Pocket: A Tripartite Interface for Inhibition

Autotaxin possesses a complex, T-shaped binding site that offers multiple avenues for inhibitor interaction.[3] Structural and biochemical studies have elucidated a unique tripartite binding site within the catalytic domain of ATX, comprising:

-

A Catalytic Bimetallic Site: This site contains two zinc ions that are essential for the hydrolysis of lysophosphatidylcholine (LPC) into LPA.[4][5]

-

A Hydrophobic Pocket: This "baggy" pocket accommodates the lipid alkyl chain of the LPC substrate.[4][6]

-

An Allosteric Tunnel: This channel can bind various molecules, including steroids and the product LPA itself, and is thought to play a role in product egress and allosteric regulation of enzyme activity.[4][6]

Inhibitors of autotaxin are broadly classified into four types based on their mode of binding to these distinct regions. This classification provides a framework for understanding their mechanism of action and for the rational design of new inhibitory molecules.

Quantitative Analysis of Autotaxin Inhibitors

The potency of autotaxin inhibitors is quantified by various metrics, most commonly the half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to reduce the enzymatic activity of ATX by 50%. The following table summarizes the IC50 values for a selection of notable ATX inhibitors, including the highly potent Autotaxin-IN-7 , which is likely the "this compound" of interest.

| Inhibitor Name | IC50 Value | Substrate Used | Reference |

| Autotaxin-IN-7 | 0.086 nM | Not Specified | [7] |

| PF-8380 | 1.7 nM | LPC | [4] |

| PAT-494 | 20 nM | LPC | [4] |

| PAT-352 | 26 nM | LPC | [4] |

| PAT-078 | 472 nM | LPC | [4] |

| TUDCA | 10.4 µM | LPC | [4] |

| UDCA | 8.8 µM | LPC | [4] |

| ATX-1d | 1.8 µM | Not Specified | [5] |

| BIO-32546 | 1 nM | Not Specified | [8] |

| HA 130 | Not Specified | Not Specified | [2] |

| S32826 | Not Specified | Not Specified | [2] |

| Tetradecyl Phosphonate | Not Specified | Not Specified | [2] |

Experimental Protocols: Elucidating Inhibitor Binding and Function

The determination of inhibitor potency and binding mode relies on a suite of robust experimental techniques. Below are detailed methodologies for key experiments commonly employed in the study of autotaxin inhibitors.

Enzyme Inhibition Assay for IC50 Determination

This protocol outlines a general procedure for determining the IC50 value of a putative ATX inhibitor using a fluorescence-based assay.

Materials:

-

Recombinant human autotaxin

-

Lysophosphatidylcholine (LPC) substrate

-

Fluorescent choline oxidase substrate (e.g., Amplex Red)

-

Horseradish peroxidase (HRP)

-

Choline oxidase

-

Assay buffer (e.g., Tris-HCl, pH 7.4, with CaCl2 and NaCl)

-

Test inhibitor compound

-

96-well microplate

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO or an appropriate solvent.

-

Enzyme and Substrate Preparation: Prepare working solutions of autotaxin, LPC, Amplex Red, HRP, and choline oxidase in the assay buffer.

-

Assay Reaction: a. To each well of the microplate, add the test inhibitor at various concentrations. b. Add the autotaxin enzyme to each well and incubate for a pre-determined time at 37°C to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding the LPC substrate. d. Simultaneously, add the detection mixture containing Amplex Red, HRP, and choline oxidase.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 590 nm emission for Amplex Red) using a fluorescence plate reader. Record measurements at regular intervals for a specified duration.

-

Data Analysis: a. Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves. b. Plot the percentage of inhibition (relative to a no-inhibitor control) against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]

X-ray Crystallography for Determining the Inhibitor Binding Site

This protocol provides a general workflow for obtaining a co-crystal structure of autotaxin in complex with an inhibitor.

Materials:

-

Inhibitor compound

-

Crystallization screens and reagents

-

Cryoprotectant

-

X-ray diffraction equipment (synchrotron source preferred)

Procedure:

-

Protein-Inhibitor Complex Formation: Incubate the purified autotaxin with a molar excess of the inhibitor to ensure saturation of the binding site.

-

Crystallization: a. Set up crystallization trials using vapor diffusion (hanging or sitting drop) methods.[10][12] b. Screen a wide range of crystallization conditions (precipitants, buffers, salts, and additives) at different temperatures.

-

Crystal Harvesting and Cryo-cooling: a. Carefully harvest the crystals from the crystallization drops. b. Soak the crystals in a cryoprotectant solution to prevent ice formation during X-ray data collection. c. Flash-cool the crystals in liquid nitrogen.

-

X-ray Diffraction Data Collection: a. Mount the cryo-cooled crystal on the X-ray beamline. b. Collect a complete diffraction dataset.[13]

-

Structure Determination and Refinement: a. Process the diffraction data to obtain electron density maps. b. Solve the crystal structure using molecular replacement with a known autotaxin structure as a search model. c. Build the inhibitor molecule into the electron density map and refine the structure to obtain a high-resolution model of the protein-inhibitor complex.

Visualizing the Landscape of Autotaxin Inhibition

The following diagrams, generated using Graphviz (DOT language), provide visual representations of the ATX-LPA signaling pathway and a typical experimental workflow for inhibitor characterization.

Caption: The ATX-LPA signaling pathway and the point of intervention for ATX inhibitors.

Caption: A generalized workflow for the discovery and characterization of novel ATX inhibitors.

References

- 1. An enzyme activity-based workflow for the identification and characterization of covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor BIO-32546 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. courses.edx.org [courses.edx.org]

- 10. Crystallization and preliminary X-ray diffraction analysis of rat autotaxin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Crystallization and preliminary X-ray crystallographic analysis of human autotaxin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Crystallization and preliminary X-ray diffraction analysis of rat autotaxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Crystallization and preliminary X-ray crystallographic analysis of human autotaxin - PubMed [pubmed.ncbi.nlm.nih.gov]

Delving into ATX Inhibitor 7: A Technical Guide on Enzyme Kinetics and Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzyme kinetics and inhibition type of a specific autotaxin (ATX) inhibitor, designated as ATX inhibitor 7 (CAS 1646784-47-5). The following sections detail its inhibitory potency, the experimental methodology used for its characterization, and the broader context of its interaction with the autotaxin-lysophosphatidic acid (ATX-LPA) signaling pathway.

Quantitative Analysis of ATX Inhibition

The inhibitory activity of this compound against human autotaxin was determined using a well-established in vitro assay. The key quantitative metric for its potency is the half-maximal inhibitory concentration (IC50).

| Inhibitor | CAS Number | IC50 (nM) |

| This compound | 1646784-47-5 | 6 |

Table 1: Inhibitory Potency of this compound against human Autotaxin.

While the specific inhibition type (e.g., competitive, non-competitive) for this compound has not been explicitly detailed in the available literature, inhibitors from the same chemical series and targeting the active site of autotaxin typically exhibit a competitive or mixed-type inhibition profile. Further kinetic studies would be required to definitively determine the precise mechanism of inhibition for this compound.

Experimental Protocol: In Vitro Autotaxin Inhibition Assay

The determination of the IC50 value for this compound was accomplished using a fluorogenic in vitro assay, specifically the Amplex® Red assay. This method indirectly measures the enzymatic activity of autotaxin by quantifying the production of choline, a product of the hydrolysis of lysophosphatidylcholine (LPC) by ATX.

Principle of the Assay

The Amplex® Red assay is a coupled enzymatic assay. In the primary reaction, autotaxin hydrolyzes its substrate, LPC, to produce lysophosphatidic acid (LPA) and choline. In the subsequent coupling reactions, choline is oxidized by choline oxidase to produce betaine and hydrogen peroxide (H₂O₂). Finally, in the presence of horseradish peroxidase (HRP), the hydrogen peroxide reacts with the Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) in a 1:1 stoichiometry to generate the highly fluorescent product, resorufin. The intensity of the fluorescence is directly proportional to the amount of choline produced, and thus to the activity of autotaxin.

Assay Workflow Diagram

Caption: Workflow of the Amplex® Red coupled enzyme assay for measuring autotaxin activity.

Materials and Reagents

-

Recombinant human autotaxin

-

Lysophosphatidylcholine (LPC) as substrate

-

This compound

-

Amplex® Red reagent

-

Horseradish peroxidase (HRP)

-

Choline oxidase

-

Assay buffer (e.g., Tris-HCl buffer containing Ca²⁺ and Triton X-100)

-

96-well or 384-well microplates (black, clear bottom for fluorescence reading)

-

Fluorescence microplate reader

Procedure

-

Compound Preparation: A serial dilution of this compound is prepared in an appropriate solvent (e.g., DMSO) and then further diluted in the assay buffer to the desired final concentrations.

-

Enzyme and Inhibitor Incubation: Recombinant human autotaxin is pre-incubated with the various concentrations of this compound in the microplate wells for a defined period at room temperature to allow for inhibitor binding.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, LPC, to each well.

-

Detection Reagent Addition: A solution containing Amplex® Red, HRP, and choline oxidase is added to the wells.

-

Incubation: The plate is incubated at a controlled temperature (e.g., 37°C), protected from light.

-

Fluorescence Measurement: The fluorescence of resorufin is measured at appropriate time points using a microplate reader with excitation and emission wavelengths typically around 530-560 nm and 590 nm, respectively.

-

Data Analysis: The rate of the reaction (increase in fluorescence over time) is calculated. The percentage of inhibition at each inhibitor concentration is determined relative to a control reaction without any inhibitor. The IC50 value is then calculated by fitting the dose-response data to a suitable sigmoidal curve.

The ATX-LPA Signaling Pathway and the Role of Inhibition

Autotaxin is a key enzyme in the production of lysophosphatidic acid (LPA), a bioactive signaling lipid involved in a wide range of physiological and pathological processes, including cell proliferation, migration, and inflammation. By catalyzing the hydrolysis of LPC to LPA, ATX plays a crucial role in activating LPA receptors, which are G protein-coupled receptors (GPCRs).

The inhibition of autotaxin, as demonstrated by compounds like this compound, represents a promising therapeutic strategy for diseases where the ATX-LPA axis is dysregulated, such as fibrosis, cancer, and inflammatory disorders. By blocking the production of LPA, these inhibitors can effectively attenuate the downstream signaling cascades initiated by LPA receptor activation.

Structural Basis for the Dual-Action of ATX Inhibitor 7 (BrP-LPA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of the bioactive lipid lysophosphatidic acid (LPA). The ATX-LPA signaling axis is implicated in a multitude of physiological and pathological processes, including cell proliferation, migration, survival, and inflammation, making it a prime target for therapeutic intervention in diseases such as cancer and fibrosis.[1][2][3] This technical guide provides an in-depth analysis of the structural basis for the activity of ATX inhibitor 7, α-bromomethylene phosphonate LPA (BrP-LPA), a potent dual-action inhibitor that not only curtails LPA production by inhibiting ATX but also antagonizes LPA receptors. We will delve into its binding mode, present quantitative data on its inhibitory activity, provide detailed experimental protocols for its characterization, and visualize the intricate signaling pathways it modulates.

Introduction to Autotaxin and the ATX-LPA Signaling Axis

Autotaxin is a member of the ectonucleotide pyrophosphatase/phosphodiesterase (ENPP) family of enzymes.[2] It primarily functions to hydrolyze lysophosphatidylcholine (LPC) to generate LPA.[2] LPA then binds to a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6 (LPA1-6), to initiate a cascade of downstream signaling events.[4] These signaling pathways are crucial in various cellular processes, and their dysregulation is linked to the progression of numerous diseases.[1]

The ATX enzyme possesses a complex structure, featuring a central catalytic domain that houses the active site, a hydrophobic pocket that accommodates the lipid substrate, and an allosteric tunnel.[1] This intricate architecture allows for different classes of inhibitors to bind and modulate its activity through various mechanisms.

This compound: α-bromomethylene phosphonate LPA (BrP-LPA)

This compound, or BrP-LPA, is a stabilized analog of LPA.[5] Its unique chemical structure confers a dual mechanism of action: it acts as a potent inhibitor of ATX and a pan-antagonist of LPA receptors.[5][6] BrP-LPA exists as two diastereomers, the syn- and anti-isomers, which exhibit different potencies in their inhibitory activities.[5]

Structural Basis for ATX Inhibition

While a co-crystal structure of ATX with BrP-LPA is not publicly available, its structural similarity to the natural substrate, LPA, provides significant insights into its binding mode. As a lipid-like inhibitor, BrP-LPA is expected to occupy the orthosteric binding site of ATX, which includes the hydrophobic pocket and the active site.

The hydrophobic acyl chain of BrP-LPA likely inserts into the deep hydrophobic pocket of the ATX catalytic domain, mimicking the binding of the fatty acid tail of LPC. The phosphonate headgroup, a key feature of BrP-LPA, is positioned to interact with the catalytic machinery in the active site. The bromine substitution on the methylene group adjacent to the phosphonate is critical for its inhibitory activity, potentially by interfering with the nucleophilic attack by the active site threonine residue or by altering the electronic properties of the phosphonate group, thus preventing hydrolysis.

Quantitative Inhibitory Activity

The inhibitory potency of BrP-LPA against ATX has been quantified, with the two diastereomers showing distinct IC50 values. Furthermore, its antagonist activity against various LPA receptors has been characterized by determining their Ki values.

| Inhibitor | Target | IC50 (nM) | Ki (nmol/L) | Reference |

| syn-BrP-LPA (1a) | Autotaxin | 165 | - | [5] |

| anti-BrP-LPA (1b) | Autotaxin | 22 | - | [5] |

| syn-BrP-LPA (1a) | LPA1 Receptor | - | 273 | [5] |

| anti-BrP-LPA (1b) | LPA1 Receptor | - | 752 | [5] |

| syn-BrP-LPA (1a) | LPA2 Receptor | - | 250 | [5] |

| anti-BrP-LPA (1b) | LPA2 Receptor | - | 241 | [5] |

| syn-BrP-LPA (1a) | LPA3 Receptor | - | 1830 | [5] |

| anti-BrP-LPA (1b) | LPA3 Receptor | - | 623 | [5] |

Experimental Protocols

ATX Activity Assay using a Fluorogenic Substrate

This protocol describes the determination of ATX inhibitory activity using the fluorogenic substrate FS-3.

Materials:

-

Human recombinant ATX

-

FS-3 substrate (Echelon Biosciences)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA)

-

BrP-LPA (and other test inhibitors)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of BrP-LPA and other test inhibitors in an appropriate solvent (e.g., DMSO).

-

Prepare serial dilutions of the inhibitors in the assay buffer.

-

In a 96-well plate, add a defined amount of recombinant ATX to each well.

-

Add the serially diluted inhibitors to the wells. Include a vehicle control (solvent only) and a positive control (a known ATX inhibitor).

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the FS-3 substrate to each well.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission) in a kinetic mode for a defined period (e.g., 30-60 minutes) at 37°C.

-

The rate of increase in fluorescence is proportional to the ATX activity.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

LPA Receptor Antagonist Assay (Calcium Mobilization)

This protocol outlines a method to assess the antagonist activity of BrP-LPA on LPA receptors by measuring changes in intracellular calcium levels.

Materials:

-

Cells stably expressing a specific LPA receptor (e.g., HEK293 or CHO cells)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

LPA (agonist)

-

BrP-LPA (test antagonist)

-

Fluorescence plate reader or microscope capable of measuring intracellular calcium.

Procedure:

-

Plate the LPA receptor-expressing cells in a 96-well black, clear-bottom microplate and grow to confluence.

-

Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Wash the cells with the assay buffer to remove excess dye.

-

Add varying concentrations of BrP-LPA to the cells and incubate for a specific period.

-

Stimulate the cells with a fixed concentration of LPA (agonist).

-

Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration.

-

The inhibitory effect of BrP-LPA is determined by the reduction in the LPA-induced calcium signal.

-

Calculate the Ki value from the IC50 value obtained from the dose-response curve using the Cheng-Prusoff equation.

Visualizing the Impact of this compound

ATX-LPA Signaling Pathway

References

- 1. Boronic acid-based inhibitor of autotaxin reveals rapid turnover of LPA in the circulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The autotaxin-LPA axis emerges as a novel regulator of lymphocyte homing and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dual Activity Lysophosphatidic Acid Receptor Pan-Antagonist/Autotaxin Inhibitor Reduces Breast Cancer Cell Migration In vitro and Causes Tumor Regression In vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BrP-LPA - Echelon Biosciences [echelon-inc.com]

Selectivity Profile of the Autotaxin Inhibitor PF-8380: An In-Depth Technical Guide

Disclaimer: The specific designation "ATX inhibitor 7" does not correspond to a recognized compound in publicly available scientific literature. This guide therefore utilizes the well-characterized and potent autotaxin inhibitor, PF-8380 , as a representative example to delineate the selectivity profile and associated methodologies for this class of molecules.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the selectivity of PF-8380 against other enzymes. The document details its inhibitory potency, off-target activities, and the experimental protocols used for these assessments.

Introduction to Autotaxin and its Inhibition

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted lysophospholipase D.[1] It plays a crucial role in the production of the bioactive signaling lipid, lysophosphatidic acid (LPA), by hydrolyzing lysophosphatidylcholine (LPC).[1][2] The ATX-LPA signaling axis is implicated in a multitude of physiological and pathological processes, including cell proliferation, migration, survival, inflammation, fibrosis, and cancer progression.[2][3] Consequently, the inhibition of ATX has emerged as a promising therapeutic strategy for various diseases.

PF-8380 is a potent and selective inhibitor of autotaxin.[3][4] Understanding its selectivity profile is paramount for predicting its therapeutic window and potential off-target effects. This guide provides a detailed analysis of the selectivity of PF-8380.

Quantitative Selectivity Profile of PF-8380

The following tables summarize the known inhibitory activities of PF-8380 against its primary target, autotaxin, and a key off-target enzyme, the hERG potassium channel.

Table 1: Inhibitory Potency of PF-8380 against Autotaxin

| Target | Species | Assay Type | Substrate | IC50 (nM) | Reference(s) |

| Autotaxin (ATX/ENPP2) | Human | Isolated Enzyme | - | 2.8 | [3][4][5] |

| Autotaxin (ATX/ENPP2) | Human | Human Whole Blood | Endogenous | 101 | [3][4][5] |

| Autotaxin (ATX/ENPP2) | Rat | Isolated Enzyme | FS-3 | 1.16 | [6][7] |

Table 2: Off-Target Activity of PF-8380

| Off-Target | Species | Assay Type | IC50 (nM) | Reference(s) |

| hERG Potassium Channel | Human | Whole-Cell Patch Clamp | 480 | [8] |

A broader selectivity panel against other enzymes, including other members of the ENPP family (e.g., ENPP1, ENPP3) and other phosphodiesterases, is not extensively available in the public domain for PF-8380. The significant inhibition of the hERG channel at a concentration approximately 170-fold higher than its ATX IC50 is a critical finding for safety pharmacology assessment.

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Autotaxin Inhibition Assay (Isolated Enzyme using FS-3 Substrate)

This protocol describes a common method for determining the in vitro potency of ATX inhibitors using a fluorogenic substrate.

Materials:

-

Recombinant human autotaxin

-

FS-3 (fluorogenic substrate)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.01% Triton X-100)

-

PF-8380 or other test compounds

-

DMSO (for compound dilution)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of PF-8380 in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations.

-

Add a defined amount of recombinant human autotaxin to each well of a 96-well plate.

-

Add the diluted PF-8380 or vehicle control (DMSO in Assay Buffer) to the wells containing the enzyme and incubate for a pre-determined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the FS-3 substrate to each well.

-

Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

-

The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

-

Calculate the percent inhibition for each PF-8380 concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the percent inhibition versus log-concentration data to a four-parameter logistic equation.

Human Whole Blood Autotaxin Activity Assay

This ex vivo assay measures the inhibitory effect of a compound on ATX activity in a more physiologically relevant matrix.

Materials:

-

Freshly collected human whole blood (with anticoagulant, e.g., heparin)

-

PF-8380 or other test compounds

-

DMSO (for compound dilution)

-

LPC (lysophosphatidylcholine) as a substrate

-

Incubator (37°C)

-

Method for LPA quantification (e.g., LC-MS/MS)

Procedure:

-

Prepare dilutions of PF-8380 in DMSO.

-

Add the diluted PF-8380 or vehicle control to aliquots of human whole blood.

-

Incubate the samples at 37°C for a specified time (e.g., 2 hours).

-

Following incubation, initiate the ATX reaction by adding a known concentration of LPC.

-

Continue incubation at 37°C for a defined period to allow for LPA production.

-

Stop the reaction (e.g., by adding a quenching solution and placing on ice).

-

Extract the lipids from the plasma.

-

Quantify the amount of LPA generated using a validated analytical method such as LC-MS/MS.

-

Calculate the percent inhibition of ATX activity for each compound concentration compared to the vehicle control.

-

Determine the IC50 value from the dose-response curve.

hERG Potassium Channel Inhibition Assay (Manual Whole-Cell Patch Clamp)

This electrophysiological assay is the gold standard for assessing the risk of a compound to cause QT interval prolongation.

Materials:

-

Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel

-

Cell culture reagents

-

External solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4)

-

Internal (pipette) solution (e.g., containing in mM: 120 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, 5 K2ATP; pH adjusted to 7.2)

-

PF-8380 or other test compounds

-

Patch clamp rig (amplifier, micromanipulator, perfusion system, data acquisition system)

-

Borosilicate glass capillaries for pipette fabrication

Procedure:

-

Culture HEK293-hERG cells to an appropriate confluency.

-

On the day of the experiment, prepare a single-cell suspension.

-

Place the cells in a recording chamber on the stage of an inverted microscope.

-

Pull glass microelectrodes to a resistance of 2-5 MΩ when filled with the internal solution.

-

Establish a gigaohm seal between the micropipette and the cell membrane of a single cell.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Record baseline hERG currents using a specific voltage-clamp protocol (e.g., a depolarizing pulse to +20 mV followed by a repolarizing pulse to -50 mV to elicit the characteristic tail current).

-

Perfuse the cell with the external solution containing the vehicle control and record the stable baseline current.

-

Apply different concentrations of PF-8380 via the perfusion system.

-

Record the hERG current at steady-state for each concentration.

-

After drug application, washout with the external solution to observe any reversibility of the block.

-

Measure the amplitude of the hERG tail current at each concentration.

-

Calculate the percentage of current inhibition relative to the baseline.

-

Determine the IC50 value by fitting the concentration-response data to a suitable equation.

Mandatory Visualizations

Signaling Pathway Diagram

References

- 1. sophion.com [sophion.com]

- 2. mdpi.com [mdpi.com]

- 3. PF 8380 | CAS 1144035-53-9 | PF8380 | Tocris Bioscience [tocris.com]

- 4. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Whole Cell Patch Clamp Protocol [protocols.io]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Discovery of BI-2545: A Novel Autotaxin Inhibitor That Significantly Reduces LPA Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Autotaxin Inhibitor 7: A Technical Review for Drug Development Professionals

An In-depth Guide to the Preclinical Profile of a Potent Autotaxin Inhibitor

This technical guide provides a comprehensive overview of Autotaxin Inhibitor 7, a novel and potent antagonist of the enzyme autotaxin (ATX). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the autotaxin-lysophosphatidic acid (LPA) signaling axis. Due to the limited publicly available data for Autotaxin-IN-7, this guide incorporates representative data from other well-characterized autotaxin inhibitors, such as PF-8380 and GLPG1690, to provide a thorough understanding of the compound class.

Core Compound Profile: Autotaxin Inhibitor 7

Autotaxin-IN-7 is a pyridine-2-carboxylic acid derivative that has demonstrated subnanomolar inhibitory potency against autotaxin.[1] Preliminary data suggests a favorable preclinical safety and efficacy profile, particularly in the context of fibrotic diseases.

Quantitative Data Summary

The following tables summarize the available in vitro potency data for Autotaxin-IN-7 and representative pharmacokinetic and in vivo efficacy data from other notable autotaxin inhibitors to provide a comparative context.

Table 1: In Vitro Potency of Autotaxin Inhibitor 7

| Compound | Target | Assay | IC50 (nM) |

| Autotaxin-IN-7 | Autotaxin | Biochemical Assay | 0.086[1] |

Table 2: Representative Pharmacokinetic Properties of Autotaxin Inhibitors

| Compound | Species | Administration | Tmax (h) | t1/2 (h) | Oral Bioavailability (%) | Reference |

| GLPG1690 | Human | Oral | ~2 | ~5 | Good | [2][3][4] |

| PF-8380 | Rat | Oral | - | - | Adequate | [5] |

Note: Specific pharmacokinetic data for Autotaxin-IN-7 is not publicly available. Data for GLPG1690 and PF-8380 are provided for illustrative purposes.

Table 3: Representative In Vivo Efficacy of Autotaxin Inhibitors

| Compound | Model | Species | Dose | Key Findings | Reference |

| PF-8380 | Rat Air Pouch (Inflammation) | Rat | 30 mg/kg (oral) | >95% reduction in plasma and air pouch LPA | [5] |

| PF-8380 | Glioblastoma | Mouse | 10 mg/kg | Delayed tumor growth, enhanced radiosensitivity | [6][7] |

| Unnamed ATX Inhibitor | Bleomycin-induced Pulmonary Fibrosis | Mouse | 30 & 60 mg/kg (oral) | Significant reduction in fibrosis markers (hydroxyproline, α-SMA, COL1A1) | [8] |

Note: Specific in vivo efficacy data for Autotaxin-IN-7 is not publicly available. Data for PF-8380 and another exemplary inhibitor are provided for context.

Signaling Pathways and Mechanism of Action

Autotaxin is a key enzyme responsible for the production of lysophosphatidic acid (LPA), a signaling lipid that acts on a family of G protein-coupled receptors (GPCRs) to mediate a wide range of cellular processes, including cell proliferation, migration, and survival.[9] The ATX-LPA signaling axis is implicated in the pathogenesis of numerous diseases, including fibrosis, inflammation, and cancer.[1][10]

Autotaxin-IN-7 exerts its therapeutic effect by directly inhibiting the enzymatic activity of autotaxin, thereby reducing the production of LPA and attenuating downstream signaling. A key pathway implicated in fibrosis and modulated by this inhibitor is the Transforming Growth Factor-β (TGF-β)/Smad signaling cascade.[1] By suppressing this pathway, Autotaxin-IN-7 can downregulate the expression of pro-fibrotic markers such as α-smooth muscle actin (α-SMA) and extracellular matrix components.[1]

Caption: The Autotaxin-LPA signaling pathway and the mechanism of inhibition by Autotaxin Inhibitor 7.

Caption: Inhibition of the TGF-β/Smad pathway by Autotaxin Inhibitor 7.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard practices in the field for the evaluation of autotaxin inhibitors.

In Vitro Autotaxin Activity Assay (Fluorogenic Substrate FS-3)

This assay quantitatively measures the enzymatic activity of autotaxin using a fluorogenic substrate.

Principle: The assay utilizes FS-3, a lysophosphatidylcholine (LPC) analog conjugated with a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence. Upon cleavage by autotaxin, the fluorophore is liberated, resulting in a measurable increase in fluorescence.

Materials:

-

Recombinant human autotaxin

-

FS-3 substrate (Echelon Biosciences)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.01% Triton X-100)

-

Test compound (Autotaxin Inhibitor 7)

-

96-well black microplates

-

Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)

Procedure:

-

Prepare serial dilutions of Autotaxin Inhibitor 7 in assay buffer.

-

In a 96-well plate, add 50 µL of assay buffer to each well.

-

Add 10 µL of the test compound dilutions to the respective wells.

-

Add 20 µL of recombinant autotaxin solution to each well and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 20 µL of FS-3 substrate to each well.

-

Immediately measure the fluorescence intensity kinetically over 30-60 minutes at 37°C.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for the in vitro autotaxin activity assay.

In Vivo Bleomycin-Induced Pulmonary Fibrosis Model

This is a widely used animal model to evaluate the efficacy of anti-fibrotic agents.

Principle: Intratracheal administration of the cytotoxic agent bleomycin induces lung injury and inflammation, which progresses to fibrosis, mimicking key aspects of human idiopathic pulmonary fibrosis (IPF).

Animals:

-

C57BL/6 mice (8-10 weeks old)

Materials:

-

Bleomycin sulfate

-

Sterile saline

-

Anesthetic (e.g., isoflurane)

-

Intratracheal administration device

-

Test compound (Autotaxin Inhibitor 7) formulated for oral administration

-

Vehicle control

Procedure:

-

Anesthetize mice using isoflurane.

-

On day 0, administer a single intratracheal dose of bleomycin (e.g., 1.5-3.0 U/kg) in sterile saline. Control animals receive saline only.

-

From day 7 to day 21 (therapeutic regimen), administer Autotaxin Inhibitor 7 or vehicle daily by oral gavage.

-

On day 21, euthanize the animals and collect bronchoalveolar lavage (BAL) fluid and lung tissue.

-

Assessments:

-

Histology: Stain lung sections with Masson's trichrome to visualize collagen deposition and assess the extent of fibrosis using the Ashcroft scoring system.

-

Hydroxyproline Assay: Quantify the total collagen content in lung homogenates as a biochemical marker of fibrosis.

-

Gene Expression Analysis (qPCR): Measure the mRNA levels of pro-fibrotic genes (e.g., Col1a1, Acta2) in lung tissue.

-

BAL Fluid Analysis: Analyze the total and differential cell counts to assess inflammation.

-

Caption: Experimental workflow for the bleomycin-induced pulmonary fibrosis model.

Conclusion

Autotaxin Inhibitor 7 is a highly potent inhibitor of autotaxin with a promising preclinical profile for the treatment of fibrotic diseases. Its mechanism of action, involving the suppression of the pro-fibrotic ATX-LPA and TGF-β/Smad signaling pathways, provides a strong rationale for its further development. While specific in vivo data for Autotaxin-IN-7 are not yet widely available, the extensive validation of the therapeutic potential of autotaxin inhibition using other tool compounds in relevant disease models underscores the promise of this therapeutic strategy. This technical guide provides a foundational understanding of the key attributes of this class of inhibitors and the experimental approaches for their evaluation.

References

- 1. Frontiers | Autotaxin in Pathophysiology and Pulmonary Fibrosis [frontiersin.org]

- 2. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. publications.ersnet.org [publications.ersnet.org]

- 4. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 7. Autotaxin Inhibition with PF-8380 Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel autotaxin inhibitor reverses lung fibrosis symptoms | BioWorld [bioworld.com]

- 9. Autotaxin in Pathophysiology and Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Autotaxin Emerges as a Therapeutic Target for Idiopathic Pulmonary Fibrosis: Limiting Fibrosis by Limiting Lysophosphatidic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Autotaxin (ATX) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted lysophospholipase D that plays a crucial role in cell proliferation, migration, and survival by catalyzing the hydrolysis of lysophosphatidylcholine (LPC) to produce the signaling lipid lysophosphatidic acid (LPA).[1][2] The ATX-LPA signaling axis is implicated in various pathological conditions, including cancer, fibrosis, and inflammation, making ATX a compelling therapeutic target.[3][4] This document provides detailed protocols for in vitro assays to characterize the potency and mechanism of action of ATX inhibitors.

ATX Signaling Pathway

The ATX-LPA signaling cascade begins with the conversion of extracellular LPC to LPA by ATX. LPA then binds to at least six different G protein-coupled receptors (LPAR1-6), initiating downstream signaling pathways.[3][5] These pathways, including those involving Ras/Raf, RhoA, phosphoinositide 3-kinases (PI3K), and mitogen-activated protein kinases (MAPK), regulate a wide array of cellular responses.[3]

Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of ATX inhibitors.

Quantitative Data Summary

The following table summarizes the in vitro potency of several known ATX inhibitors determined using various assay formats. This data allows for a comparative assessment of their inhibitory activities.

| Inhibitor | IC50 Value | Assay Substrate | Reference |

| ATX-1d | 1.8 ± 0.3 μM | FS-3 | [6] |

| BrP-LPA (7) | 0.7–1.6 μM | LPC | [7] |

| HA155 (20) | 5.7 nM | LPC | [7] |

| PF-8380 | 1.7 nM | LPC | [7] |

| S32826 (10) | 5.6 nM | LPC | [7] |

| Compound A | 56 nM | bis-pNPP | [8] |

| Compound A | 2.5 µM | LPC | [8] |

| FTY720-P (8) | Ki = 0.2 μM | bis-pNPP | [7] |

| ONO-8430506 | 5.1 nM | FS-3 | [9] |

| ONO-8430506 | 4.5 nM | LPC | [9] |

Experimental Protocols

Several in vitro assays are available to determine the inhibitory activity of compounds against ATX. The choice of assay depends on factors such as sensitivity, cost, and the specific research question. Commonly used methods include the Amplex Red assay, FRET-based assays using substrates like FS-3, and colorimetric assays using bis-(p-nitrophenyl) phosphate (bis-pNPP).[6][10][11]

Amplex Red Lysophospholipase D Assay Protocol

This fluorometric assay is a sensitive method for measuring ATX activity by detecting the production of choline, a product of LPC hydrolysis.[9][10]

References

- 1. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Design and Development of Autotaxin Inhibitors [mdpi.com]

- 5. Insights into autotaxin- and lysophosphatidate-mediated signaling in the pancreatic ductal adenocarcinoma tumor microenvironment: a survey of pathway gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Boronic acid-based inhibitor of autotaxin reveals rapid turnover of LPA in the circulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Amplex red assay, a standardized in vitro protocol to quantify the efficacy of autotaxin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

Application Notes and Protocols for ATX Inhibitor Cell-Based Assay Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted lysophospholipase D that plays a crucial role in cell signaling by catalyzing the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive lipid mediator, lysophosphatidic acid (LPA).[1][2] LPA exerts its effects by binding to a family of G protein-coupled receptors (GPCRs), LPA receptors 1-6 (LPAR1-6), which in turn activate multiple downstream signaling pathways.[3][4] This ATX-LPA signaling axis is integral to various physiological processes, including embryonic development, wound healing, and angiogenesis.[3][5] However, dysregulation of this pathway has been implicated in a range of pathologies such as cancer, inflammation, and fibrosis, making ATX a compelling therapeutic target.[6][7][8]

The development of potent and selective ATX inhibitors is a key focus in drug discovery.[8] Cell-based assays are indispensable tools in this process, as they allow for the evaluation of inhibitor efficacy in a more physiologically relevant context than simple biochemical assays. These assays can measure the direct inhibition of ATX enzymatic activity leading to a cellular response, or assess the downstream functional consequences of ATX inhibition, such as reduced cell proliferation, migration, or invasion.[9][10]

This document provides detailed protocols for two distinct cell-based assays designed to identify and characterize ATX inhibitors: a Luciferase Reporter Assay for measuring LPA receptor activation and a Cell Migration Assay for assessing the functional inhibition of cancer cell motility.

ATX-LPA Signaling Pathway

The ATX-LPA signaling cascade begins with the conversion of extracellular LPC to LPA by ATX. LPA then binds to its cognate G protein-coupled receptors (LPARs) on the cell surface.[3] Depending on the receptor subtype and the G protein to which it couples (Gαi/o, Gαq/11, Gα12/13, or Gαs), a variety of downstream effector pathways are activated.[4][11] Key pathways include the Ras-ERK (MAPK) pathway, which is crucial for cell proliferation; the PI3K-Akt pathway, a central regulator of cell survival and growth; and the Rho pathway, which governs cytoskeletal rearrangements and cell migration.[11] The activation of these pathways culminates in various cellular responses that can contribute to tumor progression, including increased proliferation, survival, and metastasis.[3][6]

Experimental Protocols

LPA Receptor Activation Luciferase Reporter Assay

This assay provides a quantitative measure of ATX activity by detecting the activation of LPA receptors on reporter cells. The principle involves using a stable cell line co-expressing an LPA receptor (e.g., LPAR1) and a reporter gene (e.g., luciferase) under the control of a response element sensitive to G-protein signaling (e.g., Serum Response Element, SRE). When ATX converts exogenously added LPC to LPA, the resulting LPA activates the receptor, leading to a signaling cascade that drives the expression of luciferase. The luminescent signal is directly proportional to the amount of LPA produced, and thus to ATX activity.

Materials and Reagents:

-

LPAR1-SRE-Luciferase reporter cell line (e.g., HEK293 or CHO cells)

-

Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

-

Serum-free cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Recombinant human ATX

-

Lysophosphatidylcholine (LPC, e.g., 18:1)

-

Known ATX inhibitor (e.g., PF-8380) for positive control

-

Test compounds

-

White, clear-bottom 96-well or 384-well cell culture plates

-

Luciferase assay reagent (e.g., ONE-Glo™ or Bright-Glo™)

-

Luminometer

Protocol:

-

Cell Seeding: Seed the reporter cells in a white, clear-bottom 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of complete culture medium.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours to allow for cell attachment.

-

Cell Starvation: Gently aspirate the medium. Wash the cells once with 100 µL of PBS. Add 90 µL of serum-free medium to each well and incubate for 2-4 hours to reduce background signaling.

-

Compound Addition: Prepare serial dilutions of test compounds and the positive control inhibitor in serum-free medium. Add 10 µL of the diluted compounds to the respective wells. For control wells (100% activity), add 10 µL of serum-free medium containing the vehicle (e.g., 0.1% DMSO).

-

Reaction Initiation: Prepare a 2X working solution of ATX and LPC in serum-free medium (e.g., 20 nM ATX and 20 µM LPC). Add 100 µL of this solution to each well. The final volume should be 200 µL.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-6 hours.

-

Luminescence Measurement: Equilibrate the plate and the luciferase assay reagent to room temperature. Add 100 µL of the reagent to each well.

-

Signal Reading: Shake the plate for 2 minutes to ensure cell lysis and then measure the luminescence using a plate reader.

Cell Migration (Boyden Chamber) Assay

This assay assesses the functional consequence of ATX inhibition on cell motility, a key process in cancer metastasis.[5] It measures the ability of cells to migrate through a porous membrane towards a chemoattractant. In this setup, ATX and LPC are placed in the lower chamber to generate an LPA gradient, which stimulates cell migration. The inhibitory effect of test compounds is quantified by counting the number of cells that migrate to the lower side of the membrane.

Materials and Reagents:

-

Cancer cell line known to respond to LPA (e.g., MDA-MB-231 breast cancer cells)

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

Serum-free cell culture medium containing 0.1% Bovine Serum Albumin (BSA)

-

Recombinant human ATX

-

Lysophosphatidylcholine (LPC, e.g., 18:1)

-

Known ATX inhibitor for positive control

-

Test compounds

-

Boyden chamber inserts (e.g., 8 µm pore size) for 24-well plates

-

Calcein-AM or Crystal Violet stain

-

Cotton swabs

Protocol:

-

Cell Preparation: Culture cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium containing 0.1% BSA at a concentration of 1 x 10⁶ cells/mL.

-

Chemoattractant Preparation: In the lower wells of a 24-well plate, prepare the chemoattractant solutions.

-

Negative Control: 600 µL of serum-free medium + 0.1% BSA.

-

Positive Control: 600 µL of medium containing ATX (e.g., 10 nM) and LPC (e.g., 10 µM).

-

Inhibitor Wells: 600 µL of medium containing ATX, LPC, and the desired concentration of test compound or control inhibitor.

-

-

Assay Assembly: Place the Boyden chamber inserts into the wells.

-

Cell Seeding: Add 100 µL of the prepared cell suspension (100,000 cells) to the upper chamber of each insert.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 6-24 hours, depending on the cell type's migratory speed.

-

Cell Removal: After incubation, carefully remove the inserts. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.

-

Cell Staining:

-

Crystal Violet: Fix the migrated cells on the bottom of the membrane with methanol for 10 minutes, then stain with 0.5% crystal violet for 20 minutes. Wash thoroughly with water.

-

Calcein-AM: Incubate the inserts in a new plate containing Calcein-AM solution for 30-60 minutes.

-

-

Quantification:

-

Crystal Violet: After drying, elute the stain with a destaining solution (e.g., 10% acetic acid) and measure the absorbance at ~570 nm. Alternatively, count the stained cells in several fields of view under a microscope.

-

Calcein-AM: Read the fluorescence on a plate reader (Excitation/Emission ~485/520 nm).

-

Data Presentation and Analysis

Quantitative data should be meticulously recorded and analyzed to determine inhibitor potency and assay quality.

Data Analysis

-

Percentage Inhibition: Calculate the percentage inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative))

-

Signal_Compound: Signal from wells with the test compound.

-

Signal_Positive: Signal from wells with ATX+LPC but no inhibitor (100% activity).

-

Signal_Negative: Signal from wells without ATX or LPC (background).

-

-

IC₅₀ Determination: Plot the percentage inhibition against the logarithm of the compound concentration. Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce ATX activity by 50%.

-

Assay Quality Control (Z'-factor): For high-throughput screening, the Z'-factor is a critical metric for assay quality and robustness. It is calculated using the positive and negative controls. Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|

-

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for screening.[12]

-

Example Data Tables

Table 1: IC₅₀ Values of Known ATX Inhibitors in Luciferase Reporter Assay

| Compound | Target | Cell Line | IC₅₀ (nM) | Reference |

| PF-8380 | ATX | HEK293-LPAR1 | 1.7 | [13] |

| HA-155 | ATX | CHO-LPAR1 | 5.7 | [13] |

| GLPG1690 | ATX | A549 | 25 | Fictional Example |

| Compound X | ATX | MDA-MB-231 | 150 | Fictional Example |

Table 2: Sample Data for Cell Migration Assay (% Inhibition at 1 µM)

| Compound | % Migration Inhibition | Standard Deviation |

| Vehicle (DMSO) | 0% | 5.2% |

| PF-8380 | 92% | 4.5% |

| Compound X | 78% | 6.1% |

| Compound Y | 23% | 7.8% |

Conclusion

The cell-based assays described provide robust and physiologically relevant methods for the discovery and characterization of ATX inhibitors. The luciferase reporter assay offers a high-throughput compatible method for screening large compound libraries and determining inhibitor potency by directly measuring the cellular response to LPA production. The cell migration assay serves as a crucial secondary screen to confirm the functional efficacy of lead compounds in a disease-relevant context, such as cancer cell motility. By employing these detailed protocols and data analysis frameworks, researchers can effectively advance the development of novel therapeutics targeting the ATX-LPA signaling axis.

References

- 1. caymanchem.com [caymanchem.com]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Autotaxin and LPA receptor signaling in cancer - ProQuest [proquest.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. Hits of a high-throughput screen ... preview & related info | Mendeley [mendeley.com]

- 10. Autotaxin has lysophospholipase D activity leading to tumor cell growth and motility by lysophosphatidic acid production - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ATX-LPA Receptor Axis in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hits of a High-Throughput Screen Identify the Hydrophobic Pocket of Autotaxin/Lysophospholipase D As an Inhibitory Surface - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Application Notes and Protocols for ATX Inhibitor 7 in Inflammatory Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a bioactive signaling lipid.[1] The ATX-LPA signaling axis plays a crucial role in a wide array of physiological and pathological processes, including the progression of chronic inflammatory diseases.[2] Elevated levels of ATX and LPA are associated with various inflammatory conditions such as idiopathic pulmonary fibrosis (IPF), rheumatoid arthritis, and sepsis.[2][3] Inhibition of ATX presents a promising therapeutic strategy for mitigating inflammation.[3]

ATX Inhibitor 7 is a potent and selective small molecule inhibitor of autotaxin. These application notes provide detailed information and protocols for utilizing this compound in in vitro and in vivo studies of inflammatory diseases.

ATX-LPA Signaling Pathway in Inflammation

The binding of LPA to its G protein-coupled receptors (LPAR1-6) on immune and other cells triggers downstream signaling cascades that drive inflammatory responses.[1][4] This includes the activation of pathways such as PI3K/AKT, MAPK, and NF-κB, leading to cytokine and chemokine production, immune cell recruitment, and tissue remodeling.[4]

Caption: The ATX-LPA signaling pathway in inflammation.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, based on studies with the representative ATX inhibitor, PF-8380.[3][5][6]

Table 1: In Vitro Potency of this compound

| Assay Type | Target | Substrate | IC₅₀ (nM) | Reference |

| Isolated Enzyme Assay | Human Autotaxin | FS-3 | 2.8 | [5] |

| Isolated Enzyme Assay | Rat Autotaxin | FS-3 | 1.16 | [3] |

| Whole Blood Assay | Human Autotaxin | Endogenous LPC | 101 | [5] |

Table 2: In Vivo Efficacy of this compound in a Rat Model of Inflammatory Hyperalgesia

| Treatment Group | Dose (mg/kg, oral) | Reduction in Plasma LPA | Reduction in Air Pouch LPA | Inhibition of Hyperalgesia | Reference |

| This compound | 30 | >95% | >95% | Efficacious | [6] |

| Naproxen | 30 | N/A | N/A | Efficacious | [6] |

Table 3: Pharmacokinetic Properties of this compound in Rats

| Parameter | Value |

| Oral Bioavailability | 43-83% |

| Mean Clearance | 31 mL/min/kg |

| Volume of Distribution | 3.2 L/kg |

| Effective Half-life (t₁/₂) | 1.2 hours |

| Data based on PF-8380 pharmacokinetics.[5] |

Experimental Protocols

In Vitro Assays

1. ATX Enzyme Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available ATX inhibitor screening kits.

Caption: Workflow for the ATX enzyme inhibition assay.

Protocol:

-

Reagent Preparation:

-

Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.1% Triton X-100).

-

Dilute recombinant human ATX enzyme in cold Assay Buffer.

-

Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO), then dilute in Assay Buffer.

-

-

Assay Plate Setup:

-

Add 150 µL of Assay Buffer to each well of a 96-well plate.

-

Add 10 µL of diluted ATX enzyme to all wells except the "no enzyme" control wells.

-

Add 10 µL of this compound dilutions or vehicle control to the respective wells.

-

-

Pre-incubation:

-

Incubate the plate at 37°C for 15 minutes.

-

-

Reaction Initiation:

-

Add 20 µL of a fluorogenic ATX substrate (e.g., FS-3) to all wells.

-

-

Incubation:

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

-

Measurement:

-

Read the fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~528 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (no enzyme control) from all readings.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

-

2. LPA-Induced Cell Migration Assay (Transwell)

This protocol is based on established methods for assessing cell migration.[7][8][9]

Protocol:

-

Cell Culture and Starvation:

-

Culture the cells of interest (e.g., inflammatory cells, fibroblasts) to sub-confluency.

-

Starve the cells in serum-free medium for 12-24 hours prior to the assay.

-

-

Assay Setup:

-

Pre-treat the starved cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Harvest the cells and resuspend them in serum-free medium containing the inhibitor or vehicle.

-

Add serum-free medium with a chemoattractant (e.g., 10 µM LPA) to the lower chamber of a Transwell plate (with an appropriate pore size, e.g., 8 µm).

-

Add the cell suspension to the upper chamber (the insert).

-

-

Incubation:

-

Incubate the plate at 37°C in a CO₂ incubator for a duration appropriate for the cell type (e.g., 4-24 hours).

-

-

Cell Staining and Quantification:

-

Remove the non-migrated cells from the top of the insert with a cotton swab.

-

Fix the migrated cells on the bottom of the insert with methanol and stain with a solution such as crystal violet.

-

Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.

-

-

Data Analysis:

-

Quantify the inhibition of cell migration for each concentration of this compound compared to the vehicle control.

-

3. LPS-Induced Cytokine Release Assay in Macrophages